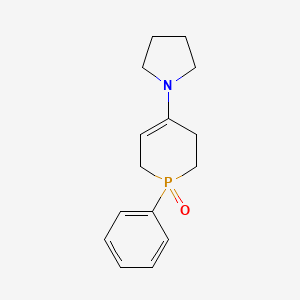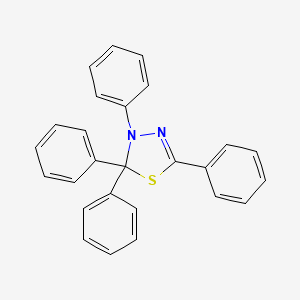
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- is a heterocyclic compound featuring a five-membered ring structure containing two nitrogen atoms and one sulfur atom. This compound is part of the thiadiazole family, known for its diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 1,3,4-thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of 4-methoxythiobenzoylhydrazine with β-chloropropiophenone, leading to the formation of the desired thiadiazole derivative . The reaction conditions often involve the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring into dihydrothiadiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways . Additionally, its antimicrobial activity is attributed to its ability to disrupt cell wall integrity and interfere with DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- can be compared with other thiadiazole derivatives, such as:
1,2,4-Thiadiazole: This isomer has different nitrogen atom positions, leading to distinct chemical properties and biological activities.
1,2,5-Thiadiazole: Another isomer with unique reactivity and applications.
1,3,4-Oxadiazole: Similar in structure but contains an oxygen atom instead of sulfur, resulting in different chemical behavior.
The uniqueness of 1,3,4-thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
36358-10-8 |
|---|---|
Molekularformel |
C26H20N2S |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2,2,3,5-tetraphenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C26H20N2S/c1-5-13-21(14-6-1)25-27-28(24-19-11-4-12-20-24)26(29-25,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20H |
InChI-Schlüssel |
GPIQGGRBKNYEGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(S2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


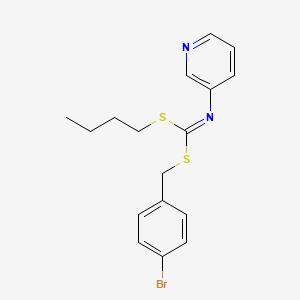
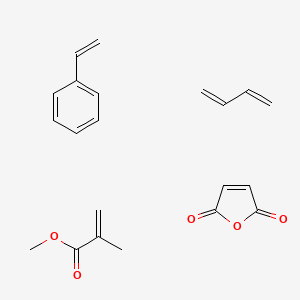


![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
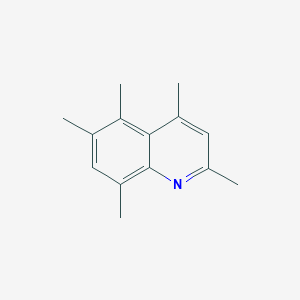

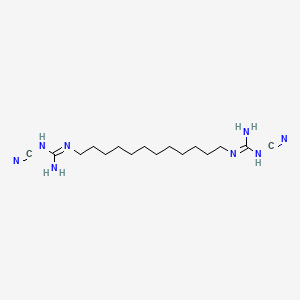
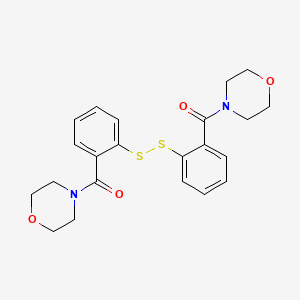
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
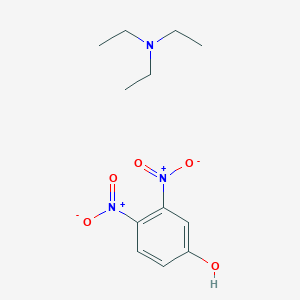
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)
